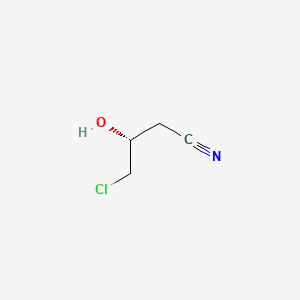

(R)-4-Chloro-3-hydroxybutyronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84367-31-7 | |

| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Chiral Intermediate in Asymmetric Synthesis

The utility of (R)-4-chloro-3-hydroxybutyronitrile is fundamentally linked to its nature as a chiral intermediate. chemimpex.comchemicalbook.comchemicalbook.com In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, which is crucial in pharmacology where different enantiomers of a drug can have vastly different biological activities. This compound, with its defined (R) configuration at the hydroxyl-bearing carbon, provides a ready-made stereocenter that chemists can incorporate into larger, more complex molecules, thereby controlling the final product's stereochemistry. chemimpex.comtcichemicals.com

Its structure, featuring a hydroxyl group, a chloro group, and a nitrile group, offers multiple points for chemical modification. chemimpex.com The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro and hydroxyl groups allow for various substitution and coupling reactions. This versatility makes it a powerful tool in the hands of synthetic chemists for constructing chiral molecules. chemimpex.com The development of continuous flow processes for asymmetric synthesis has further highlighted the importance of such advanced intermediates, enabling more efficient and environmentally friendly production of chiral active pharmaceutical ingredients. nih.gov

Role in the Synthesis of Bioactive Molecules and Fine Chemicals

(R)-4-Chloro-3-hydroxybutyronitrile is a crucial intermediate in the synthesis of a variety of valuable compounds. chemimpex.comgoogle.com Its applications span the production of pharmaceuticals, nutrients, and agrochemicals. chemimpex.comgoogle.com

One of the most notable applications is in the synthesis of (R)-Carnitine , also known as vitamin B_T. (R)-Carnitine is a vital nutrient involved in fatty acid metabolism and is used in nutritional supplements and pharmaceutical products. google.com The synthesis involves reacting this compound with trimethylamine (B31210) and subsequent hydrolysis. google.com

Another significant bioactive molecule derived from this chiral intermediate is (R)-4-amino-3-hydroxybutyric acid (GABOB) . google.com This compound is a gamma-aminobutyric acid (GABA) analogue that has shown potential therapeutic effects in neurological disorders, acting as a cerebral metabolism improver and exhibiting hypotensive and sedative actions. google.combiosynth.com Its synthesis is achieved by reacting this compound with ammonia (B1221849) followed by hydrolysis. google.com

Furthermore, this compound is a key building block in the synthesis of Atorvastatin , a widely prescribed drug for lowering cholesterol. The economic impact is substantial, as efficient biocatalytic methods to produce the necessary chiral intermediates can significantly reduce production costs.

The compound is also utilized in the formulation of agricultural chemicals, contributing to the development of more effective herbicides and pesticides. chemimpex.com

Table 1: Bioactive Molecules and Fine Chemicals Synthesized from this compound

| Product Name | Chemical Class | Application/Significance |

| (R)-Carnitine | Vitamin/Nutrient | Nutritional supplement, involved in fatty acid metabolism. google.com |

| (R)-4-amino-3-hydroxybutyric acid | GABA Analogue | Potential therapeutic for neurological disorders. google.com |

| Atorvastatin Intermediate | Pharmaceutical Intermediate | Used in the synthesis of a blockbuster cholesterol-lowering drug. |

| Agrochemicals | Pesticides/Herbicides | Development of effective crop protection products. chemimpex.com |

Overview of Academic Research Perspectives on R 4 Chloro 3 Hydroxybutyronitrile

Chemo-Catalytic Synthesis Routes and Optimization

Chemo-catalytic methods offer robust and scalable pathways to this compound. Key strategies include the nucleophilic ring-opening of epoxides and the asymmetric hydrogenation of prochiral ketones.

A primary and widely employed method for synthesizing 4-chloro-3-hydroxybutyronitrile (B93200) involves the ring-opening of epichlorohydrin with a cyanide nucleophile. google.com The reaction hinges on the attack of the cyanide ion at one of the epoxide's carbon atoms. By using an enantiomerically pure form of epichlorohydrin, such as (R)-epichlorohydrin, the corresponding (R)-enantiomer of the product can be obtained. google.com

The choice of reaction conditions and solvent systems is critical for optimizing the yield and purity of the final product. The reaction is typically performed in a mixed solvent system comprising water and an alcohol, such as methanol (B129727) or ethanol. google.comgoogle.com This aqueous/alcoholic medium facilitates the dissolution of both the organic substrate (epichlorohydrin) and the inorganic cyanide salt. google.com

Common cyanide sources include potassium cyanide (KCN) and sodium cyanide (NaCN). google.com Alternative and potentially safer cyaniding agents like trimethylsilyl (B98337) cyanide and acetone (B3395972) cyanohydrin have also been utilized. lookchem.comresearchgate.net The reaction temperature is generally maintained in a mild range, for instance, between 20-25°C, for a duration of 1.5 to 4 hours to ensure controlled reaction kinetics and minimize side products. google.com Upon completion, the product is often purified by distillation under reduced pressure. google.com

Table 1: Representative Reaction Conditions for Nucleophilic Ring-Opening of Epichlorohydrin

| Parameter | Condition 1 | Condition 2 |

| Starting Material | Epichlorohydrin | (S)-Epichlorohydrin |

| Cyanide Source | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) google.com | Trimethylsilyl cyanide lookchem.com |

| Solvent System | Mixture of water and alcohols google.com | Water lookchem.com |

| Temperature | 20-25 °C google.com | Not Specified |

| Reaction Time | 1.5 - 4 hours google.com | Not Specified |

| pH | 8.0 - 10.0 google.com | Not Specified |

Maintaining the pH of the reaction medium is a crucial factor for achieving high yield and purity. The synthesis is conducted under weakly basic conditions, typically within a pH range of 8.0 to 10.0. google.com This pH level is essential for ensuring the cyanide exists predominantly as the nucleophilic cyanide anion (CN⁻) rather than the volatile and highly toxic hydrogen cyanide (HCN) gas, which would form under acidic conditions.

Proper pH control prevents the formation of unwanted byproducts and ensures the regioselective opening of the epoxide ring. google.comrsc.org Acetic acid is sometimes used to adjust and maintain the reaction mixture within the optimal weakly basic range. google.com After the reaction, the solution is typically adjusted to a slightly acidic pH before distillation to ensure safe handling. google.com

The primary strategy for achieving stereocontrol in this synthesis is the use of an enantiomerically pure starting material. google.comlookchem.com To produce this compound, one would start with (R)-epichlorohydrin. The nucleophilic attack by the cyanide ion proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the site of attack. However, the attack preferentially occurs at the less substituted carbon of the epoxide, leaving the stereocenter at the hydroxyl-bearing carbon untouched. Thus, the stereochemistry of the starting epichlorohydrin directly dictates the stereochemistry of the final product. For example, using (S)-epichlorohydrin as the substrate leads to the formation of (S)-4-chloro-3-hydroxybutyronitrile. lookchem.com This substrate-controlled approach is an efficient way to transfer chirality from a readily available chiral precursor to the desired product.

An alternative stereoselective route is the asymmetric hydrogenation of a prochiral substrate, such as a β-keto nitrile. This method involves the reduction of a ketone group to a hydroxyl group, creating the chiral center in the process. The stereochemical outcome is controlled by a chiral catalyst.

Catalytic systems based on Ruthenium (Ru) and chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the enantioselective reduction of ketones. nptel.ac.in For the synthesis of this compound, the corresponding prochiral ketone, 4-chloro-3-oxobutyronitrile, would be hydrogenated.

Using a catalyst complex such as (S)-Ru-BINAP would preferentially generate the (R)-alcohol. The BINAP ligand creates a chiral environment around the ruthenium metal center, which directs the hydrogen atoms to one face of the ketone, leading to the formation of one enantiomer in excess. nih.govorgsyn.org These reactions are typically carried out under high pressure of hydrogen gas and can achieve high catalytic activity and enantioselectivity. nptel.ac.innih.gov The versatility of Ru-BINAP catalysts has been demonstrated in the asymmetric hydrogenation of various β-keto esters and other ketones, affirming their potential for this specific transformation. rsc.org

Table 2: Example of Asymmetric Hydrogenation using a Ru-BINAP System (Illustrative for Ketone Reduction)

| Parameter | Value |

| Substrate | β-Ketoester (e.g., Methyl 3-oxobutanoate) |

| Catalyst | Ru(II)-BINAP nptel.ac.in |

| H₂ Pressure | 4 - 100 atm nptel.ac.inorgsyn.org |

| Solvent | Methanol, Ethanol nptel.ac.inorgsyn.org |

| Enantiomeric Excess (ee) | >98% reported for similar substrates nptel.ac.in |

| Product Configuration | Dependent on BINAP enantiomer ((S)-BINAP typically yields (R)-alcohol) |

Asymmetric Hydrogenation of Related Prochiral Substrates

Biocatalytic Synthesis Pathways and Enzyme Engineering

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions. nih.gov The synthesis of (R)- and (S)-4-chloro-3-hydroxybutyronitrile has been a significant area of research within this field, with a strong focus on the use of halohydrin dehalogenases. nih.gov

Halohydrin Dehalogenase (HHDH) Mediated Transformations

Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.govnih.gov Their utility extends to the ring-opening of epoxides with various nucleophiles, including cyanide, making them highly valuable for the synthesis of β-hydroxynitriles. nih.govresearchgate.net

A key strategy for producing chiral building blocks involves the enantioselective conversion of prochiral or racemic halohydrins. For example, 1,3-dichloropropanol can be enzymatically converted to epichlorohydrin, which is a crucial intermediate. nih.govnih.gov Corynebacterium sp. strain N-1074 has been shown to transform 1,3-dichloropropanol to (R)-3-chloro-1,2-propanediol, with epichlorohydrin as a transient intermediate. nih.gov The cell extract of this bacterium contains enzymes that exhibit considerable enantioselectivity, favoring the formation of the (R)-enantiomer. nih.gov Specifically, the enzyme HheC from Agrobacterium radiobacter AD1 has a high affinity for 1,3-dichloro-2-propanol, with a Km value of 0.010 mM and a kcat of 37 s⁻¹. nih.gov

The enantioselective ring-opening of epoxides with cyanide, catalyzed by HHDHs, is a direct and efficient route to optically active β-hydroxynitriles. nih.govresearchgate.netthieme-connect.de The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) is particularly effective in this transformation. researchgate.net For instance, the synthesis of (S)-4-chloro-3-hydroxybutyronitrile can be achieved from epichlorohydrin using cyanide as the nucleophile, where HheC preferentially converts (S)-epichlorohydrin. nih.gov This high (S)-enantioselectivity of HheC has been previously observed in other nucleophilic ring-opening reactions, such as azidolysis. nih.gov This method provides access to valuable chiral synthons that are otherwise difficult to prepare. researchgate.net

To improve the catalytic properties of wild-type enzymes for industrial applications, protein engineering techniques such as site-directed mutagenesis and random mutagenesis are widely employed. nih.govrug.nlnih.gov For halohydrin dehalogenases, these methods have been instrumental in enhancing enantioselectivity, activity, and stability. nih.govrug.nlnih.govacs.org

For example, iterative saturation mutagenesis (ISM) applied to seven non-catalytic active-site residues of HheC resulted in mutants with significantly altered enantioselectivity. rug.nlsigmaaldrich.com One notable mutant, Pro84Val/Phe86Pro/Thr134Ala/Asn176Ala, exhibited an inverted enantioselectivity from a high R-preference (E=65) to a high S-preference (E=101) towards 2-chloro-1-phenylethanol, along with a ~100-fold increase in catalytic efficiency for the (S)-enantiomer. rug.nlsigmaaldrich.com Similarly, saturation mutagenesis of key residues in the active site loops of HheA from Arthrobacter sp. AD2 led to mutants with inverted and significantly improved enantioselectivity. nih.gov The N178A mutant, for instance, showed a dramatic improvement in S-enantioselectivity (E > 200) and a 5- to 6-fold increase in specific activity. nih.gov

The following table summarizes the impact of selected mutations on the enantioselectivity of HHDHs:

| Enzyme | Substrate | Mutation(s) | Original E-value | Mutant E-value | Fold Improvement/Inversion | Reference |

| HheC | 2-chloro-1-phenylethanol | P84V/F86P/T134A/N176A | 65 (R) | 101 (S) | Inversion and enhancement | rug.nlsigmaaldrich.com |

| HheA | 2-chloro-1-phenylethanol | N178A | 1.7 (S) | >200 (S) | >117-fold enhancement | nih.gov |

| HheA | 2-chloro-1-phenylethanol | V136Y/L141G | 1.7 (S) | 13 (R) | Inversion | nih.gov |

| HheC | Epichlorohydrin (azidolysis) | F12Y | 22 | 74 | ~3.4-fold enhancement | acs.org |

Understanding the structural basis of enzyme function is crucial for rational protein design. nih.govnih.gov Halohydrin dehalogenases share structural similarities with the short-chain dehydrogenase/reductase (SDR) family of proteins. nih.govnih.gov They possess a conserved catalytic triad, typically consisting of serine, tyrosine, and an arginine or lysine (B10760008) residue. nih.gov In HheC, Tyr145 acts as the catalytic base, abstracting a proton from the substrate's hydroxyl group, while Ser132 is involved in substrate binding. nih.gov

Molecular docking and dynamics simulations have provided insights into how mutations alter enantioselectivity. rug.nl For instance, in the S-selective HheC mutant, the phenyl side chain of the (S)-substrate binds in a different location compared to the (R)-substrate in the wild-type enzyme. rug.nl The mutations create new favorable interactions for the preferred enantiomer while disrupting the binding of the non-favored one. rug.nl The structure of HheC reveals a halide-binding pocket where residues like F12 can interact with the nucleophile. acs.org Furthermore, flexible loops near the active site, such as the N-terminal loop in HheG, have been shown to significantly influence both activity and enantioselectivity in epoxide ring-opening reactions. acs.orgresearchgate.net

Bioreduction of Ketone Precursors (e.g., Ethyl 4-Chloro-3-oxobutanoate)

The asymmetric bioreduction of a prochiral ketone precursor is a prominent strategy for synthesizing this compound. While direct reduction of 4-chloro-3-oxobutyronitrile is feasible, much of the research has focused on the reduction of its corresponding ethyl ester, ethyl 4-chloro-3-oxobutanoate (COBE), to yield ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). researchgate.netnih.gov This ester can then be converted to the desired nitrile. The principles and enzymatic systems used for the ester are directly applicable to the nitrile.

Stereoselective Carbonyl Reductase Toolbox Applications

A "toolbox" approach, utilizing a diverse panel of stereoselective carbonyl reductases (SCRs), has proven effective in identifying robust enzymes for the synthesis of chiral hydroxy compounds. researchgate.net These enzymes, often sourced from various microorganisms, exhibit different substrate specificities and stereoselectivities. For the synthesis of (R)-CHBE, reductases that follow Prelog's rule, delivering a hydride to the Re-face of the carbonyl group, are desired.

One notable example is the characterization of an alcohol dehydrogenase (BgADH3) from Burkholderia gladioli CCTCC M 2012379, which displays excellent activity and enantioselectivity for the reduction of COBE to (R)-CHBE. researchgate.net To overcome the reliance on expensive nicotinamide (B372718) cofactors (NADH or NADPH), co-expression systems are often employed. For instance, recombinant Escherichia coli cells have been engineered to co-express both the desired carbonyl reductase and a glucose dehydrogenase (GDH). The GDH facilitates the in situ regeneration of the NADPH cofactor by oxidizing glucose, making the process more economically viable. researchgate.net

Table 1: Performance of Selected Carbonyl Reductases in the Bioreduction of Ethyl 4-Chloro-3-oxobutanoate (COBE)

| Enzyme Source | Cofactor Regeneration System | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Burkholderia gladioli CCTCC M 2012379 (BgADH3) | Glucose Dehydrogenase (GDH) | 1200 | >99 | 99.9 (R) | researchgate.net |

| Pichia stipitis | Glucose Dehydrogenase (GDH) | 1398 | 90.7 | >99 (S) | nih.gov |

| Candida magnoliae (CmCR) | N/A | 3000 | >99 | >99.9 (S) | researchgate.net |

| Sporobolomyces salmonicolor | Glucose Dehydrogenase (GDH) | 300 mg/mL | >92 | >92 (R) | biosynth.com |

Note: The data in this table pertains to the bioreduction of the ethyl ester precursor, which is a key step in a potential route to this compound.

Reaction Media Development (e.g., Deep Eutectic Solvent-Water Systems)

The development of novel reaction media is crucial for enhancing the efficiency and sustainability of biocatalytic processes. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as green and tunable alternatives to conventional organic solvents. researchgate.net These solvents can improve the solubility of hydrophobic substrates and enhance enzyme stability and activity. researchgate.net

In the context of producing (R)-CHBE, natural deep eutectic solvents (NADES) have been investigated. A study utilizing a strain of CGMCC NO:28566 for the whole-cell reduction of COBE demonstrated that the addition of certain NADES to the culture medium significantly improved the yield of (R)-CHBE. researchgate.net The co-culture of the microorganism with a NADES composed of choline (B1196258) chloride and urea (B33335) (1:2 molar ratio) resulted in a notable increase in product yield, which was attributed to enhanced cell permeability. researchgate.net

Table 2: Effect of Natural Deep Eutectic Solvents (NADES) on the Whole-Cell Bioreduction of COBE

| NADES Composition (Molar Ratio) | Addition Method | Yield of (R)-CHBE (%) | Enantiomeric Excess (ee) (%) | Reference |

| Choline chloride:Urea (1:2) | Co-culture | 89.1 | 99 | researchgate.netunits.it |

| Betaine:Urea (1:2) | Co-culture | ~77 | >99 | researchgate.net |

| Proline:Urea (1:2) | Co-culture | ~73 | >99 | researchgate.net |

| Choline chloride:Glycerol (1:2) | Co-culture | ~70 | >99 | researchgate.net |

| Control (No NADES) | Co-culture | 56.3 | >99 | researchgate.net |

Note: The data in this table pertains to the bioreduction of the ethyl ester precursor, which is a key step in a potential route to this compound.

Microbial Asymmetric Resolution and Biotransformation Strategies

Asymmetric resolution is another powerful biocatalytic strategy to obtain enantiomerically pure compounds. This approach involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

For the production of chiral 4-chloro-3-hydroxybutyrate, microbial hydrolases have been effectively used. For example, Rhizobium sp. DS-S-51 was found to selectively hydrolyze the (R)-enantiomer of racemic methyl 4-chloro-3-hydroxybutyrate, leading to the formation of (R)-3-hydroxy-γ-butyrolactone and leaving behind the desired (S)-enantiomer with high optical purity. nih.gov While this specific example yields the (S)-enantiomer, the principle can be applied to find enzymes with the opposite stereopreference to resolve the (R)-enantiomer of the nitrile or its ester precursor.

Similarly, Enterobacter sp. DS-S-75 has been shown to convert the (S)-enantiomer of racemic 4-chloro-3-hydroxybutyrate into (S)-3-hydroxy-γ-butyrolactone through a process of asymmetric dechlorination, hydrolysis, and lactonization. mdpi.com This leaves the (R)-enantiomer of 4-chloro-3-hydroxybutyrate. Recombinant E. coli expressing the hydrolase from this Enterobacter strain have demonstrated improved efficiency, allowing for higher substrate concentrations and shorter reaction times. mdpi.com

The use of lipases for the kinetic resolution of racemic alcohols via enantioselective acylation is also a widely applicable strategy in organic synthesis and could be applied to racemic 4-chloro-3-hydroxybutyronitrile. units.itmdpi.com

Environmental Sustainability in Biocatalytic Production

The drive towards green chemistry has positioned biocatalysis as a more environmentally sustainable alternative to traditional chemical synthesis. The sustainability of these processes can be evaluated using various metrics.

Biocatalytic methods for producing this compound and its precursors inherently offer several environmental advantages:

Mild Reaction Conditions : Enzymatic reactions typically occur at or near ambient temperature and pressure, significantly reducing the energy consumption compared to many chemical processes that require harsh conditions.

Reduced Waste : The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures. This reduces the generation of chemical waste.

Use of Renewable Resources : Biocatalysis is compatible with the use of renewable feedstocks.

Biodegradable Catalysts : Enzymes are biodegradable, which minimizes their long-term environmental impact.

To quantify the environmental performance of a biocatalytic process, green chemistry metrics such as the E-factor (Environmental factor), atom economy, and process mass intensity are often employed. google.com While specific life-cycle assessments for the production of this compound via biocatalysis are not widely published, the general principles of biocatalysis strongly suggest a lower environmental footprint compared to conventional chemical routes that may use toxic reagents and generate significant waste streams. google.com The use of aqueous media or green solvents like deep eutectic solvents further enhances the environmental credentials of these biocatalytic syntheses. researchgate.net

Stereospecific Nucleophilic Substitution Reactions at the Chloro Position

The primary chloride at the C-4 position of this compound is susceptible to nucleophilic substitution, providing a direct pathway to a variety of chiral derivatives. These reactions typically proceed via an S(_N)2 mechanism. Since the substitution occurs at an adjacent, non-chiral carbon, the stereointegrity of the C-3 hydroxyl group is maintained.

Synthesis of Chiral Aminobutyronitrile Derivatives

A significant application of this compound is its conversion into chiral aminobutyronitrile derivatives through substitution of the chloride atom. Reaction with nitrogen-based nucleophiles like ammonia (B1221849), primary amines, or azide (B81097) ions opens pathways to important pharmaceutical intermediates. google.com For instance, reaction with ammonia yields (R)-4-amino-3-hydroxybutyronitrile, which can be further hydrolyzed to (R)-4-amino-3-hydroxybutyric acid (GABOB), a compound with neuroprotective properties. google.com Similarly, reaction with trimethylamine (B31210) initiates the synthesis of (R)-carnitine, a vital nutrient, following hydrolysis of the nitrile group. google.comchemicalbook.com The use of sodium azide provides access to (R)-4-azido-3-hydroxybutyronitrile, a useful precursor for bioconjugation via click chemistry.

| Nucleophile | Reagent | Solvent | Conditions | Product | Source(s) |

|---|---|---|---|---|---|

| Ammonia | NH₃ (aq.) | H₂O/EtOH | Reflux | (R)-4-Amino-3-hydroxybutyronitrile | google.com |

| Trimethylamine | (CH₃)₃N | - | - | (R)-4-(Trimethylammonio)-3-hydroxybutanenitrile chloride | google.com |

| Azide | NaN₃ | DMF | 20–25°C | (R)-4-Azido-3-hydroxybutyronitrile |

Intramolecular Cyclization to Chiral Epoxides

Halohydrins such as this compound can undergo intramolecular cyclization to form epoxides. This reaction proceeds via an internal S(_N)2 mechanism where the hydroxyl group, upon deprotonation by a base, acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a three-membered epoxide ring with the stereospecific release of a chloride ion. This transformation yields (R)-glycidonitrile, also known as (R)-3-cyano-1,2-epoxypropane. This cyclization is a reversible process of the well-documented synthesis of the title compound from (R)-epichlorohydrin and a cyanide source. google.comchemicalbook.com The stereochemistry at the C-3 position dictates the stereochemistry of the resulting epoxide.

Transformations Involving the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functionalities, most notably carboxylic acids and their derivatives like esters and amides. chemimpex.com

Conversion to Carboxylic Acid Derivatives

The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is key in the synthesis of several biologically active molecules. google.com For example, the hydrolysis of this compound using strong acids or hydrogen peroxide leads to the formation of (R)-4-chloro-3-hydroxybutyric acid. In a tandem reaction sequence, the initial product from the substitution with ammonia can be hydrolyzed to produce (R)-4-amino-3-hydroxybutyric acid. google.com Biocatalytic methods, employing nitrilase enzymes, also offer a mild and selective route for the conversion of β-hydroxy nitriles into the corresponding β-hydroxy carboxylic acids. organic-chemistry.org

Direct Synthesis of Esters and Amides

The nitrile functionality can also be directly converted to esters and amides without isolating the corresponding carboxylic acid. A process for preparing 4-chloro-3-hydroxybutanoic acid esters involves dissolving the nitrile in an alcohol and treating it with hydrogen chloride gas. google.com This method provides a direct route to esters, which are valuable intermediates. Furthermore, the hydration of the nitrile group can yield the corresponding amide. This can be achieved using various catalytic systems, such as ruthenium-based catalysts that facilitate the reaction in water. organic-chemistry.org

| Transformation | Reagents | Product | Source(s) |

|---|---|---|---|

| Hydrolysis to Carboxylic Acid | Strong acid (e.g., HCl) or H₂O₂ | (R)-4-Chloro-3-hydroxybutyric acid | |

| Conversion to Ester | Alcohol (e.g., MeOH, EtOH), HCl gas | (R)-4-Chloro-3-hydroxybutanoic acid ester | google.com |

| Hydration to Amide | H₂O, Ru(OH)ₓ/Al₂O₃ catalyst | (R)-4-Chloro-3-hydroxybutyramide | organic-chemistry.org |

Stereospecific Reactions of the Hydroxyl Group

The secondary hydroxyl group at the chiral center is a key site for stereospecific transformations, including oxidation and protection reactions. These reactions are crucial for the elaboration of the molecule into more complex chiral structures.

One important reaction is the oxidation of the hydroxyl group to a ketone. Using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, the secondary alcohol can be converted to a carbonyl group, yielding 4-chloro-3-oxobutyronitrile. This reaction proceeds with retention of the carbon skeleton.

Additionally, the hydroxyl group can be stereospecifically protected to prevent its interference in subsequent reaction steps. Common protecting groups for alcohols include silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) ether. masterorganicchemistry.com The alcohol can be reacted with a silyl chloride (e.g., TBSCl) in the presence of a mild base like imidazole (B134444) to form the protected silyl ether. This protection is robust under many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting other parts of the molecule. masterorganicchemistry.com

Applications of R 4 Chloro 3 Hydroxybutyronitrile As a Chiral Building Block in Diverse Research Fields

Precursor in Pharmaceutical Synthesis and Drug Discovery Research

The primary application of (R)-4-chloro-3-hydroxybutyronitrile lies in its role as a crucial building block for synthesizing a wide array of pharmaceutical compounds. chemimpex.com Its chirality is instrumental in developing drugs with enhanced efficacy and potentially fewer side effects. chemimpex.com

Chiral Side Chain Synthesis for Statins (e.g., Atorvastatin)

This compound and its derivatives are pivotal intermediates in the synthesis of the chiral side chains of statins, a class of cholesterol-lowering drugs. lookchem.comresearchgate.net For instance, the (S)-enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, is a key precursor for the synthesis of Atorvastatin. lookchem.comresearchgate.net Biocatalytic methods, often employing halohydrin dehalogenases, are used to produce the desired enantiomer with high purity. researchgate.net

A common synthetic route involves the conversion of the corresponding chiral epichlorohydrin (B41342) to 4-chloro-3-hydroxybutyronitrile (B93200). google.com This intermediate can then be further processed to yield ethyl (R)-4-cyano-3-hydroxybutyrate, another critical building block for the Atorvastatin side chain. researchgate.net

Table 1: Key Intermediates in Statin Synthesis

| Intermediate | Role |

| (S)-4-Chloro-3-hydroxybutyronitrile | Precursor for Atorvastatin synthesis. lookchem.comresearchgate.net |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Important chiral synthon for the Atorvastatin side chain. researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | Key precursor for Atorvastatin synthesis. researchgate.net |

Formation of Neuroprotective Agents (e.g., Ryrunidine)

This compound serves as a precursor in the synthesis of neuroprotective agents like Ryrunidine. This compound is recognized for its ability to improve brain metabolism and blood flow. A study has demonstrated the conversion of this compound to Ryrunidine with high purity yields of 75-80% through acid hydrolysis following a reaction with trimethylamine (B31210).

Synthesis of 4-Amino-3-hydroxybutyric Acid and Analogs

This chiral building block is instrumental in the synthesis of 4-amino-3-hydroxybutyric acid (GABOB) and its analogs, which have potential therapeutic applications in neurological disorders. researchgate.net The synthesis can be achieved by reacting this compound with ammonia (B1221849) followed by hydrolysis. google.com GABOB is a gamma-amino acid that has been reported in humans. nih.gov

Precursors to L-Carnitine and its Isomers

This compound is a key intermediate in the production of L-carnitine, a compound essential for the transport of fatty acids into mitochondria for energy production. google.comnih.gov The synthesis involves reacting the nitrile with trimethylamine and subsequent hydrolysis to yield high-purity (R)-carnitine. google.com L-carnitine is biosynthesized from the essential amino acids lysine (B10760008) and methionine. nih.gov

Synthesis of Other Chiral Pharmacologically Active Compounds

The versatility of this compound extends to the synthesis of other significant chiral compounds.

(R)-4-Hydroxy-2-pyrrolidone: This compound, a derivative of this compound, serves as a key intermediate for certain therapeutic agents. google.comsigmaaldrich.com

Negamycin: While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of related chiral amino acids suggests its potential as a precursor.

Macrolactin A: The total synthesis of (-)-macrolactin A, a macrolide with antiviral and cytotoxic properties, has been achieved through complex multi-step processes where chiral synthons are crucial. nih.gov

Intermediate in Agrochemical Research and Development

Beyond pharmaceuticals, this compound and its related compounds are utilized as intermediates in the agrochemical industry. chemimpex.comguidechem.com They serve as building blocks for developing more effective herbicides and pesticides, contributing to improved crop yields and pest management. chemimpex.com The presence of the chloro, hydroxyl, and nitrile groups allows for the creation of a diverse range of agrochemical structures. guidechem.com

Synthesis of Herbicides and Pesticides

This compound serves as a key intermediate in the agricultural sector for the development of more effective agrochemicals. chemimpex.com Its application in the formulation of herbicides and pesticides contributes to improved pest management strategies and potentially enhanced crop yields. chemimpex.com The chiral nature of the compound is instrumental in creating active ingredients with high specificity. While specific commercial products are not detailed, its role as a foundational component is established in agrochemical research and development. chemimpex.com

Table 1: Agrochemical Applications

| Application Area | Role of this compound | Reported Outcome |

| Herbicide Synthesis | Chiral Intermediate | Development of more effective herbicides. chemimpex.com |

| Pesticide Synthesis | Chiral Intermediate | Formulation of pesticides for better pest management. chemimpex.com |

Contributions to Fundamental Biochemical Research

The compound's interaction with biological systems and its role as a precursor to metabolically significant molecules make it a valuable tool in biochemical research.

Investigations into Enzyme Inhibition Mechanisms

The primary mechanism of action for this compound in biochemical studies involves its function as a specific substrate for certain enzymes, which is crucial for investigating their catalytic mechanisms. It is a known substrate for halohydrin dehalogenases, which catalyze its conversion into an epoxide through an intramolecular nucleophilic displacement of the chlorine atom. Studying this reaction provides insight into the function and stereoselectivity of these enzymes.

Additionally, enzymes such as aldoxime dehydratases have been explored for their ability to synthesize chiral β-hydroxy nitriles like this compound. researchgate.net Research involving the asymmetric ring-opening of related compounds to produce this compound using mutated aldoxime dehydratases helps elucidate the mechanistic pathways and potential of these enzymes in biocatalysis. researchgate.net

Table 2: Enzyme Interactions

| Enzyme Class | Interaction Type | Research Application |

| Halohydrin Dehalogenase | Substrate | Investigation of enzymatic conversion to epoxides and catalytic mechanisms. |

| Aldoxime Dehydratase | Product of Synthesis | Used in developing and studying biocatalytic routes to chiral β-hydroxy nitriles. researchgate.net |

Studies Related to Metabolic Pathways

This compound is a significant precursor for synthesizing compounds that play a direct role in metabolic processes. google.com It can be converted into high-purity (R)-carnitine, also known as vitamin BT, a compound recognized for its biological activity as a nutritional supplement. google.com

Furthermore, it is used to produce (R)-4-amino-3-hydroxybutyric acid. google.com Both (R)-carnitine and (R)-4-amino-3-hydroxybutyric acid are noted for their cerebral metabolism-improving effects. google.com The synthesis of these molecules from this compound enables researchers to study their therapeutic potential and impact on neurological disorders and conditions related to poor blood flow. google.combiosynth.com One such derivative, Ryrunidine, is known for its neuroprotective properties that enhance brain metabolism.

Table 3: Precursors for Metabolic Research

| Synthesized Compound | Associated Metabolic Function |

| (R)-Carnitine | Nutritional supplement, cerebral metabolism improvement. google.com |

| (R)-4-amino-3-hydroxybutyric acid | Neuroprotective effects, cerebral metabolism improvement. google.com |

| Ryrunidine | Neuroprotective properties, improves brain metabolism and blood flow. |

Utility in Materials Science Research

The chemical structure of this compound also provides a pathway to the development of advanced materials with specialized properties.

Development of Specialty Polymers and Resins with Unique Properties

In materials science, this compound is a precursor to monomers used in creating biodegradable polymers. Its hydrolysis product, 4-chloro-3-hydroxybutyric acid, can serve as a monomer in the synthesis of specialty polyesters. nih.gov

This is particularly relevant in the field of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms. mdpi.com Research on copolymers such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] demonstrates the unique properties that can be achieved. The inclusion of the 4-hydroxybutyrate (4HB) monomer, a derivative of the compound's hydrolysis product, significantly influences the material's characteristics. mdpi.com By adjusting the content of the 4HB monomer, properties like flexibility and crystallinity can be precisely controlled. mdpi.com For instance, increasing the 4HB content leads to a decrease in tensile strength and modulus but a significant increase in the elongation at break, making the material more flexible. mdpi.com

Notably, researchers have produced a P(3HB-co-4HB) copolymer with a high molecular weight (927 kDa) that exhibits exceptional elastomeric properties, including an elongation at break of 1637%, making it highly resistant to deformation after stretching. nih.gov

Table 4: Properties of Derived Biodegradable Polymers

| Polymer Type | Monomer Component | Unique Properties | Research Findings |

| Polyhydroxyalkanoates (PHAs) | 4-hydroxybutyrate (4HB) | Biodegradability, Tunable Flexibility | Increasing 4HB content enhances flexibility and reduces crystallinity. mdpi.com |

| P(3HB-co-4HB) | 4-hydroxybutyrate (4HB) | High Elasticity, High Molecular Weight | Achieved elongation at break of 1637% with high resistance to deformation. nih.gov |

Analytical and Characterization Methodologies in Academic Research for R 4 Chloro 3 Hydroxybutyronitrile

Chromatographic Techniques for Enantiomeric Excess and Purity Analysis

Chromatography is a cornerstone for the analysis of (R)-4-chloro-3-hydroxybutyronitrile, enabling the separation of enantiomers and the quantification of impurities.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is a widely used method for determining the purity and enantiomeric excess of this compound. chemimpex.comavantorsciences.com The technique is particularly valuable for quantitative analysis due to its high resolution and sensitivity. nih.gov For the analysis of chiral compounds like this compound, the use of a chiral stationary phase is imperative to resolve the enantiomers.

The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is calculated using the peak areas of the two enantiomers in the chromatogram. libretexts.org Commercial suppliers often specify a purity of ≥96% for (R)-(+)-4-chloro-3-hydroxybutyronitrile as determined by GC. chemimpex.comavantorsciences.comtcichemicals.comtcichemicals.com

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Purity Assay | ≥96.0% avantorsciences.comtcichemicals.comtcichemicals.com |

| Enantiomeric Excess (ee) | >99% achievable with specific biocatalytic methods |

| Boiling Point | 110 °C at 1 mmHg chemimpex.comchemicalbook.comsigmaaldrich.com |

It is important to note that the specific conditions, such as the type of chiral column, temperature program, and detector, will influence the separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers, offering a variety of approaches to achieve chiral recognition. chiralpedia.comyoutube.com For the analysis of this compound, direct separation on a chiral stationary phase (CSP) is the most common method. youtube.com

The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed for their broad applicability in resolving a wide range of chiral compounds. chromatographyonline.comnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the desired separation. nih.gov

Alternatively, indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.comyoutube.com However, direct methods using CSPs are generally preferred for their convenience and efficiency. youtube.com

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), nitrile (-C≡N), and carbon-chlorine (C-Cl) groups.

A notable feature in the IR spectrum is the broad absorption band for the O-H stretch, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.org The C-Cl stretch is generally observed in the range of 850-550 cm⁻¹. libretexts.org A patent for the production of this compound reported a significant IR peak at 3432 cm⁻¹, corresponding to the hydroxyl group. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. nih.gov

In the ¹H NMR spectrum, the protons on the chiral carbon and the adjacent carbons will show distinct chemical shifts and coupling patterns. The use of chiral shift reagents can be employed to differentiate the enantiomers in an NMR spectrum by forming diastereomeric complexes. libretexts.org

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. rsc.org Publicly available spectral data provides insights into the expected chemical shifts for the carbon atoms in the butanenitrile backbone. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov The molecular weight of this compound is 119.55 g/mol . chemimpex.comsigmaaldrich.comnih.gov The mass spectrum will show a molecular ion peak corresponding to this mass. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For instance, the NIST WebBook provides mass spectral data for the related compound 4-chlorobutyronitrile. nist.gov

Computational and Theoretical Studies on R 4 Chloro 3 Hydroxybutyronitrile

Quantum Chemical Calculations of Stereochemical Conformations

By systematically rotating the bonds and calculating the potential energy of the resulting geometries, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For each conformer, various properties can be calculated, including its relative energy, dipole moment, and vibrational frequencies. spark904.nlresearchgate.net The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is essential for predicting the macroscopic properties of a sample. spark904.nl

Initial Conformer Search: A systematic or random search of the conformational space to identify potential low-energy structures.

Geometry Optimization: Optimization of the geometry of each potential conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

Single-Point Energy Calculations: Refinement of the energies using a higher level of theory or a larger basis set.

The results of such a study would likely reveal the preferred orientations of the chloro, hydroxyl, and cyano groups relative to each other, governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of (R)-4-Chloro-3-hydroxybutyronitrile Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | 0.00 | 65.2 |

| B | 0.50 | 24.0 |

| C | 1.20 | 10.8 |

This table is illustrative and presents hypothetical data to demonstrate the typical output of a quantum chemical conformational analysis.

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a means to study the time evolution of a molecular system, providing insights into dynamic processes such as chemical reactions. mdpi.comnih.gov For this compound, MD simulations can be employed to analyze the pathways of its formation and subsequent reactions. For instance, the synthesis of this molecule often involves the ring-opening of (R)-epichlorohydrin by a cyanide source. chemistrysteps.comlibretexts.org

MD simulations can model the approach of the cyanide nucleophile to the epoxide ring, the breaking of the C-O bond, and the formation of the new C-C bond. By simulating many such reactive trajectories, a statistical understanding of the reaction mechanism, including the identification of transition states and intermediate structures, can be achieved. Similarly, the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions is another reaction amenable to study via MD simulations. youtube.comchemguide.co.ukchemistrysteps.com

A typical MD simulation for reaction pathway analysis would involve:

System Setup: Building a simulation box containing the reactant molecules and solvent.

Force Field Parameterization: Defining the potential energy function that describes the interactions between all atoms in the system. For reactive systems, a quantum mechanics/molecular mechanics (QM/MM) approach may be used, where the reacting species are treated with quantum mechanics and the solvent with a classical force field.

Simulation: Running the simulation for a sufficient length of time to observe the reaction of interest.

Trajectory Analysis: Analyzing the atomic coordinates as a function of time to identify key events, calculate free energy profiles, and determine reaction rates.

Table 2: Key Steps in the Simulated Reaction of (R)-Epichlorohydrin with Cyanide

| Reaction Step | Description | Key Interatomic Distances (Å) |

| 1. Nucleophilic Approach | The cyanide ion approaches the less sterically hindered carbon of the epoxide. | C(cyanide) - C(epoxide): > 3.0 |

| 2. Transition State | The C-C bond begins to form while the C-O bond of the epoxide starts to break. | C(cyanide) - C(epoxide): ~2.2, C(epoxide) - O: ~1.8 |

| 3. Ring Opening | The C-O bond is fully broken, and the C-C bond is formed, leading to the chlorohydrin product. | C(cyanide) - C(epoxide): ~1.5, C(epoxide) - O: > 2.5 |

This table provides a conceptual outline of the insights that could be gained from an MD simulation of this reaction.

Enzyme-Substrate Docking and Interaction Modeling in Biocatalysis

The enzymatic synthesis of chiral compounds like this compound is of great industrial interest due to the high stereoselectivity of enzymes. nih.gov Understanding how the substrate binds to the active site of the enzyme is crucial for explaining this selectivity and for guiding protein engineering efforts to improve catalytic efficiency. Enzyme-substrate docking and interaction modeling are computational techniques used to predict and analyze the binding mode of a substrate within an enzyme's active site.

Recent research has explored the biocatalytic synthesis of this compound using enzymes such as aldoxime dehydratases. researchgate.netnih.gov In one study, a biocatalyst was developed for the selective ring scission of a precursor molecule to yield the desired (R)-enantiomer. researchgate.net Computational docking simulations can be used to model how the substrate fits into the active site of the aldoxime dehydratase. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in a specific orientation, thus favoring the formation of one enantiomer over the other.

The process of enzyme-substrate docking typically involves:

Preparation of Structures: Obtaining the 3D structures of the enzyme (often from X-ray crystallography or homology modeling) and the substrate.

Docking Simulation: Using a docking program to explore the possible binding poses of the substrate in the enzyme's active site and scoring them based on their predicted binding affinity.

Analysis of Binding Modes: Visualizing the top-ranked poses to identify key intermolecular interactions between the substrate and amino acid residues in the active site.

For example, in the active site of an aldoxime dehydratase, the hydroxyl group of the substrate might form a hydrogen bond with a specific amino acid residue, while the chloromethyl group could be situated in a hydrophobic pocket. nih.gov This precise positioning would orient the molecule for the enzymatic reaction to proceed with high stereoselectivity.

Table 3: Predicted Interactions between a Substrate and Aldoxime Dehydratase Active Site Residues

| Substrate Moiety | Interacting Amino Acid Residue | Type of Interaction |

| Hydroxyl Group | Serine (Ser219) | Hydrogen Bond |

| Chloromethyl Group | Phenylalanine (Phe306), Leucine (Leu249) | Hydrophobic Interaction |

| Nitrile Group | Histidine (His320) | Acid-Base Catalysis |

This table is a representative example based on the known catalytic mechanisms of aldoxime dehydratases and illustrates the kind of information that can be obtained from docking studies. nih.gov

Future Research Directions and Emerging Trends

Discovery and Engineering of Novel Biocatalysts for Enhanced Enantioselectivity

The production of enantiomerically pure (R)-4-chloro-3-hydroxybutyronitrile and related chiral hydroxy esters is a key area of research, with biocatalysis emerging as a powerful and sustainable alternative to traditional chemical methods. Future efforts are centered on the discovery of new enzymes and the engineering of existing ones to improve catalytic efficiency, substrate specificity, and enantioselectivity.

Key research findings indicate a focus on two main classes of enzymes: carbonyl reductases and aldoxime dehydratases.

Carbonyl Reductases (KREDs): These enzymes catalyze the asymmetric reduction of a prochiral ketone precursor, ethyl 4-chloro-3-oxobutanoate (COBE), to the corresponding chiral alcohol. researchgate.net Research has identified robust KREDs from various microorganisms that show excellent activity and enantioselectivity. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3), when co-expressed with a glucose dehydrogenase for cofactor regeneration, achieved a 99.9% enantiomeric excess (ee) for the (R)-enantiomer of the corresponding ester. researchgate.net Structure-guided directed evolution is a powerful tool being used to enhance enzyme performance. A variant of a carbonyl reductase from Serratia marcescens, created through protein engineering, demonstrated a 13.8-fold higher specific activity for a model substrate, yielding the (R)-lactone product with 99% ee. rsc.org The application of sophisticated protein engineering and enzyme immobilization techniques is crucial for increasing the industrial viability of these biocatalysts. rsc.org

Aldoxime Dehydratases (Oxd): This class of enzymes offers a cyanide-free route to nitriles by catalyzing the dehydration of aldoximes. nih.govnih.gov An innovative chemoenzymatic strategy involves the use of an aldoxime dehydratase from Pseudomonas sp. for the selective ring scission of a racemic isoxazoline (B3343090) precursor, yielding this compound with a 90% ee. nih.gov Understanding the crystal structure and catalytic mechanism of these unique heme-containing enzymes, such as OxdA, allows for targeted mutagenesis to improve activity and stability. nih.gov

The table below summarizes the performance of various biocatalysts in synthesizing chiral chlorohydrins.

| Enzyme Class | Specific Enzyme/Variant | Source Organism | Substrate | Product | Enantiomeric Excess (ee) |

| Carbonyl Reductase | BgADH3 | Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate | 99.9% |

| Carbonyl Reductase | SmCRM5 (engineered) | Serratia marcescens | 5-oxodecanoic acid | (R)-δ-decalactone | 99% |

| Aldoxime Dehydratase | OxdA variant | Pseudomonas sp. | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | This compound | 90% |

| Carbonyl Reductase | LEKS209G (mutant) | Lachancea elongisporus | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate | >99% |

Future research will likely focus on discovering new enzymes from diverse environments (extremophiles, metagenomic libraries) and applying advanced engineering techniques like machine learning-guided directed evolution to create bespoke biocatalysts with superior performance for industrial-scale production.

Development of Greener Synthetic Routes and Process Intensification

The traditional synthesis of this compound often involves reacting epichlorohydrin (B41342) with toxic cyanide salts, such as sodium or potassium cyanide. google.com While effective, this route poses significant environmental and safety challenges. sparkl.me A major trend in chemical manufacturing is the development of greener synthetic pathways that minimize hazardous waste and improve resource efficiency.

Key strategies for greener synthesis include:

Cyanide-Free Biocatalytic Routes: As discussed, the use of aldoxime dehydratases represents a significant leap forward, offering a synthesis pathway that completely avoids the use of highly toxic cyanide reagents. nih.govnih.gov This approach starts from readily available aldehydes, which are converted to aldoximes and then enzymatically dehydrated under mild, aqueous conditions. nih.gov

Process Intensification (PI): PI aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net In the context of this compound synthesis, this involves using whole-cell catalysts to simplify enzyme purification and improve stability, implementing solvent-free (neat) reaction conditions to maximize product concentration and reduce waste, and creating multi-enzyme cascade systems that combine several reaction steps into a single operation. nih.govnih.gov For example, co-expressing a carbonyl reductase with a glucose dehydrogenase for cofactor regeneration creates an efficient, self-sustaining system for producing the target molecule. researchgate.net

The following table compares the traditional chemical route with an emerging greener biocatalytic route.

| Feature | Traditional Chemical Route | Greener Biocatalytic Route |

| Key Reagents | Epichlorohydrin, Potassium/Sodium Cyanide | Aldehyde, Hydroxylamine, Biocatalyst (e.g., Oxd) |

| Toxicity Profile | High (uses acutely toxic cyanide) | Low (avoids cyanide) |

| Reaction Conditions | Often requires organic solvents, strict pH control | Mild (aqueous buffer, near-neutral pH, ambient temp.) |

| Waste Generation | Cyanide-containing wastewater | Primarily biodegradable, aqueous waste |

| Atom Economy | Generally good | Can be excellent, especially in cascade reactions |

Future research will focus on optimizing these greener routes, for example, by immobilizing enzymes in flow reactors for continuous production and further integrating biocatalytic steps with upstream (e.g., hydroformylation) and downstream processes to create highly streamlined and sustainable manufacturing technologies. nih.govresearchgate.net

Exploration of New Derivatization Strategies for Advanced Functional Materials

While this compound is primarily used as an intermediate for pharmaceuticals, its distinct functional groups—a chiral hydroxyl, a reactive nitrile, and a chloromethyl group—make it a highly versatile building block with untapped potential for creating advanced functional materials. chemimpex.com Future research is poised to explore derivatization strategies that leverage this trifunctional nature to synthesize novel chiral polymers, ligands, and other materials.

Potential derivatization strategies include:

Synthesis of Chiral Monomers: The hydroxyl group can be readily modified, for example, through esterification with polymerizable groups like acrylates or methacrylates. The resulting chiral monomers could be polymerized to create optically active polymers with unique chiroptical properties, potentially useful in chiral chromatography, asymmetric catalysis, or as polarization-controlling optical materials.

Creation of Chiral Ligands: The nitrile group can be reduced to a primary amine. This amine, in conjunction with the existing hydroxyl group, forms a chiral 1,3-amino alcohol scaffold. Such scaffolds are valuable as chiral ligands for transition metal catalysts used in asymmetric synthesis. The chloromethyl group provides an additional site for attachment to a polymer backbone or solid support.

Development of Functional Polymers: The nitrile group itself can undergo polymerization or be incorporated into polymer backbones. Furthermore, the conversion of the nitrile to a carboxylic acid or an amide introduces new functionalities. sparkl.meresearchgate.net Polymers containing these chiral, functionalized repeating units could have applications as biodegradable materials, hydrogels, or materials for enantioselective separations. The synthesis of polymers containing chiral diamine derivatives has been shown to be effective for creating enantioselective hydrogenation catalysts. researchmap.jp

Although specific examples of using this compound in advanced materials are still emerging, the principles of modifying chiral building blocks are well-established, suggesting a promising future in this area. nih.gov

Integration of this compound into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them ideal tools in drug discovery and materials science.

The integration of a chiral, functionalized molecule like this compound into MCRs is an exciting but largely unexplored research avenue. Its existing functional groups would likely require modification to participate in the most common MCRs.

Potential strategies for integration include:

As a Carbonyl Component: The secondary hydroxyl group can be oxidized to a ketone. This new prochiral ketone could then serve as the carbonyl component in well-known MCRs such as the Biginelli reaction (to form dihydropyrimidones), the Hantzsch pyridine (B92270) synthesis, or the Mannich reaction. The chirality of the adjacent carbon could influence the stereochemical outcome of the reaction.

As an Amine or Isocyanide Component: The nitrile group can be reduced to a primary amine. This amine could then be a key component in the Ugi or Passerini reactions, two of the most powerful isocyanide-based MCRs used to generate peptide-like scaffolds. nih.gov Alternatively, the amine could be converted into an isocyanide, providing a direct route to incorporating the chiral fragment into these reactions.

As a Strecker Reaction Component: The Strecker synthesis is a three-component reaction between a ketone/aldehyde, ammonia (B1221849), and cyanide to produce an α-aminonitrile. While our starting material already contains a nitrile, its derivatization into an aldehyde or ketone would allow it to participate as the carbonyl component in an asymmetric Strecker reaction, a known strategy for synthesizing active pharmaceutical ingredients. nih.gov

Exploring these pathways would allow chemists to leverage the inherent chirality and functionality of this compound to rapidly construct complex, enantiomerically enriched molecules for a wide range of applications.

Q & A

Q. (Advanced)

- pH Control : Maintaining pH 7–8 stabilizes cyanide and prevents HCN formation .

- Temperature Modulation : Lower temperatures (e.g., 0–10°C) reduce hydrolysis rates.

- In Situ Cyanide Generation : Using acetone cyanohydrin as a safer cyanide source .

How does the stereochemistry of epichlorohydrin influence the chirality of the final product?

(Basic)

(R)-Epichlorohydrin undergoes stereospecific ring-opening during cyanation, transferring its chirality to the C3 hydroxyl group in this compound. This is critical for producing enantiomerically pure intermediates for statin drugs .

What experimental approaches elucidate the structural basis of HHDH enantioselectivity?

Q. (Advanced)

- X-Ray Crystallography : Resolving enzyme-substrate complexes identifies key interactions (e.g., hydrogen bonding with catalytic Ser132 in HheC).

- Molecular Dynamics Simulations : Predict substrate orientation and transition-state stabilization.

- Mutagenesis Studies : Trp249 in HheC was found to gate substrate access to the active site .

How do physicochemical properties of this compound impact experimental handling?

Q. (Basic)

- Storage : Requires inert atmosphere (N₂/Ar) and room temperature to prevent oxidation .

- Hygroscopicity : Moisture-sensitive; use anhydrous solvents and drying agents (e.g., molecular sieves).

- Volatility : Low vapor pressure (0.0343 mmHg at 25°C) reduces inhalation hazards .

What challenges arise during scale-up of biocatalytic synthesis, and how are they addressed?

Q. (Advanced)

- Enzyme Stability : Immobilization on cross-linked enzyme aggregates (CLEAs) enhances reusability .

- Substrate Solubility : Co-solvents (e.g., 10% DMSO) improve substrate dispersion without denaturing enzymes .

- Product Inhibition : Continuous-flow systems remove products in situ to maintain reaction efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.